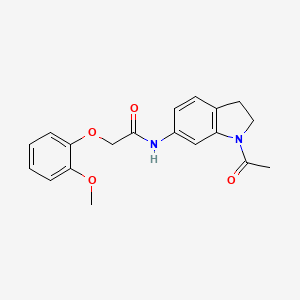
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methoxyphenoxy)acetamide, commonly referred to as MPA, is a small molecule that has garnered significant attention in the scientific community due to its unique properties and potential applications. MPA has been studied for its ability to modulate a variety of biological processes and has been used in a number of different scientific research applications.
Wissenschaftliche Forschungsanwendungen
MPA has been widely studied for its potential role in a variety of scientific research applications. It has been used in the study of cell signaling pathways, and has been shown to modulate a variety of biochemical and physiological processes. MPA has also been studied for its potential to modulate the activity of enzymes and receptors, and has been shown to have neuroprotective effects. Additionally, MPA has been studied for its potential role in cancer research, and has been shown to be effective in the treatment of certain types of cancer.
Wirkmechanismus
The exact mechanism of action of MPA is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors. Specifically, MPA has been shown to bind to and activate the PPAR-γ receptor, which is involved in the regulation of glucose and lipid metabolism. Additionally, MPA has been shown to modulate the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and other neurotransmitters.
Biochemical and Physiological Effects
MPA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors involved in the regulation of glucose and lipid metabolism, as well as the synthesis of dopamine and other neurotransmitters. Additionally, MPA has been shown to have anti-inflammatory effects and has been studied for its potential role in the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MPA is a relatively small molecule, which makes it easy to synthesize and use in lab experiments. Additionally, MPA is relatively stable and can be stored for long periods of time. However, MPA is also a relatively expensive compound, which can limit its use in certain experiments. Additionally, there is still a lack of knowledge about the exact mechanism of action of MPA, which can make it difficult to accurately interpret the results of experiments.
Zukünftige Richtungen
There are numerous potential future directions for research on MPA. One potential direction is to further explore the biochemical and physiological effects of MPA, as well as its potential role in the treatment of certain types of cancer. Additionally, further research could be done to explore the exact mechanism of action of MPA, and to better understand how it modulates the activity of enzymes and receptors. Additionally, further research could be done to explore the potential applications of MPA in other areas, such as drug delivery and drug targeting. Finally, further research could be done to explore the potential of MPA as a therapeutic agent for a variety of diseases and disorders.
Synthesemethoden
MPA can be synthesized in a variety of ways, but the most common method involves the reaction of indole-6-carboxylic acid with 2-methoxyphenol in the presence of pyridine and acetic anhydride. This reaction results in the formation of MPA and a byproduct, pyridine. The reaction can be carried out at room temperature for several hours and yields a yield of approximately 70%.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)21-10-9-14-7-8-15(11-16(14)21)20-19(23)12-25-18-6-4-3-5-17(18)24-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSYZYIPBHRDGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



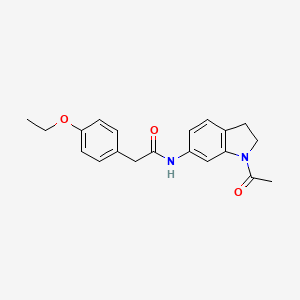
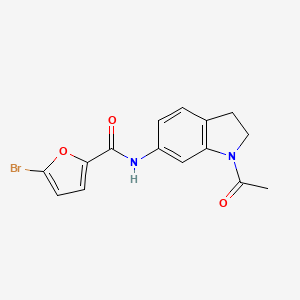

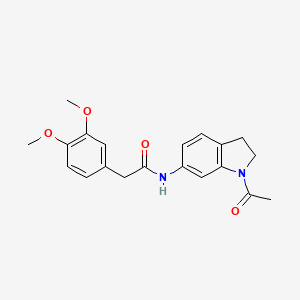
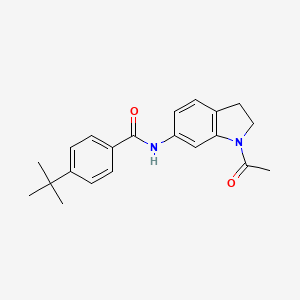


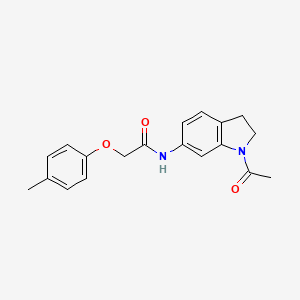
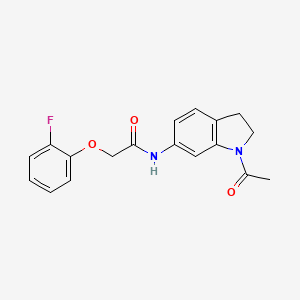
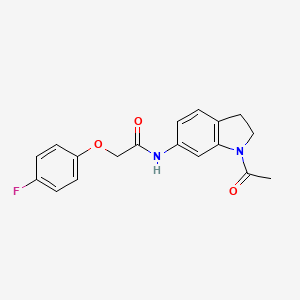
![5-chloro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536460.png)
